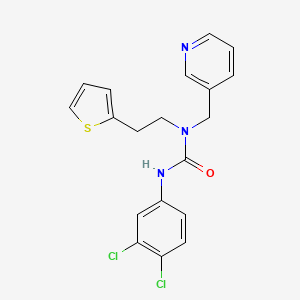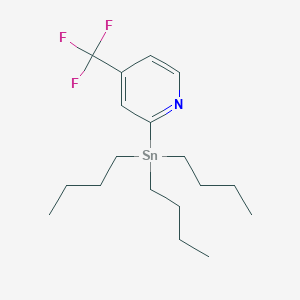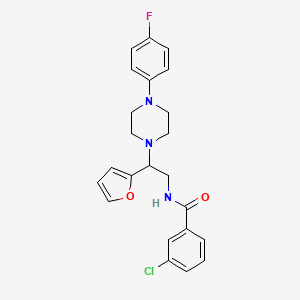![molecular formula C31H26ClN5O2S B2973696 N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 865616-54-2](/img/structure/B2973696.png)
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a quinazolin-2-yl group, a dihydropyrazol-5-yl group, and a methanesulfonamide group . It also contains a chloro group and a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinazolin-2-yl and dihydropyrazol-5-yl groups suggests that this compound would have a complex, multi-ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the sulfonamide group suggests that this compound would likely be polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Structural Studies and Supramolecular Assembly
A study on nimesulidetriazole derivatives, which share structural features with the compound , focused on their crystal structures and the nature of intermolecular interactions. These compounds form cyclic and extended frameworks through various interactions, offering insights into supramolecular assembly and design principles for materials with specific properties (Dey et al., 2015).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the synthesis and characterization of quinazoline derivatives, including sulfonamide groups, have been explored for their potential as diuretic, antihypertensive, and anti-diabetic agents. This highlights the compound's relevance in designing new therapeutics for chronic conditions (Rahman et al., 2014).
Catalysis and Synthetic Chemistry
A catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane was utilized for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, demonstrating the compound's potential role in facilitating organic transformations and synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Kefayati et al., 2012).
Antioxidant and Enzyme Inhibition
Studies on anthraquinone analogues, including sulfonamide derivatives, have shown potent antioxidant properties, suggesting the compound's utility in designing molecules with free radical scavenging capabilities, which is significant for developing therapies against oxidative stress-related diseases (Lakshman et al., 2020).
Receptor Affinity and Pharmacological Activity
Research on triazolinone biphenylsulfonamide derivatives demonstrates the potential of such compounds in acting as angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity, illustrating the relevance in designing compounds for cardiovascular diseases (Ashton et al., 1994).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O2S/c1-20-11-13-21(14-12-20)29-19-28(23-9-6-10-25(17-23)36-40(2,38)39)35-37(29)31-33-27-16-15-24(32)18-26(27)30(34-31)22-7-4-3-5-8-22/h3-18,29,36H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSTWIAPWDWNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC(=CC=C6)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2973623.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2973624.png)
![1-{2-[(4-Bromobenzyl)thio]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2973627.png)
![1-ethyl-4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperazine-2,3-dione](/img/structure/B2973629.png)



![4-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2973634.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2973635.png)
